Enhanced Lipophilic Bulk: Cyclohexylacetamido vs. Amino at the 3-Position
The target compound incorporates a cyclohexylacetamido substituent at the benzofuran 3-position, replacing the primary amino group (-NH2) found in the closest commercially available analog, 3-amino-N-(4-methoxyphenyl)benzofuran-2-carboxamide (CAS 608121-84-2). This substitution increases the molecular weight from 282.30 g/mol in the 3-amino analog to 406.48 g/mol in the target compound (+124.18 g/mol, +44%), adding substantial steric bulk and lipophilic character . For the broader class of benzofuran-2-carboxamide sigma receptor ligands, increased N-alkylation and lipophilic substitution are directly correlated with enhanced binding affinity [1].
| Evidence Dimension | Molecular weight (surrogate for steric bulk and lipophilicity) |
|---|---|
| Target Compound Data | 406.48 g/mol |
| Comparator Or Baseline | 3-Amino-N-(4-methoxyphenyl)benzofuran-2-carboxamide: 282.30 g/mol |
| Quantified Difference | +124.18 g/mol (+44% larger) |
| Conditions | Calculated from molecular formula; no experimental logP data currently available for direct comparison |
Why This Matters
The substantially larger and more lipophilic 3-substituent is expected to alter target binding pocket occupancy, membrane permeability, and metabolic stability relative to the 3-amino analog, making the target compound a distinct chemical tool for probing steric tolerance in benzofuran-binding targets.
- [1] Marriott, K.S.C. Benzofuran compounds, compositions, kits and/or methods thereof. U.S. Patent 9,532,983, 2017. View Source
